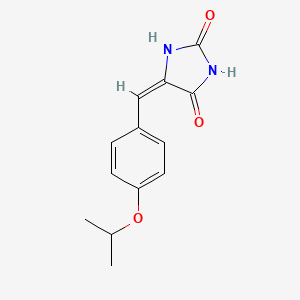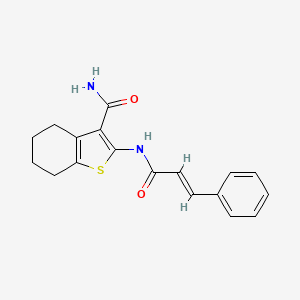
N-ethyl-N'-(4-iodophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioureas are versatile compounds with applications ranging from agriculture to pharmaceuticals. They are particularly interesting for their role in various organic transformations, including as catalysts in asymmetric synthesis and as building blocks for heterocyclic compounds.
Synthesis Analysis
The synthesis of thiourea derivatives generally involves the reaction of an isothiocyanate with an amine. For example, thiourea derivatives have been synthesized through a refluxing mixture of equimolar amounts of isothiocyanate and amines, such as toluidines, to yield various thiourea compounds with distinct substituents at the nitrogen atoms Abosadiya et al., 2015.
Molecular Structure Analysis
Thiourea derivatives exhibit a wide range of molecular structures, influenced by their substituents. X-ray crystallography studies have revealed that these compounds can crystallize in different systems, with molecular conformations stabilized by hydrogen bonding and other non-covalent interactions Hu et al., 2008.
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, including acting as nucleophiles in the addition to electrophilic centers. They are also known for their ability to form stable complexes with metals, which is useful in coordination chemistry Tadjarodi et al., 2007.
Scientific Research Applications
Catalysis and Organic Synthesis
Thiourea derivatives serve as catalysts in various chemical reactions due to their ability to facilitate enantioselective transformations. For instance, primary amine-thiourea derivatives are active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process exhibits a broad substrate scope, with the derivatives enabling good-to-excellent diastereoselectivity and indicating an enamine mechanism through cooperative activation of electrophiles by the thiourea and ketones by the primary amine (Huang & Jacobsen, 2006).
Environmental and Material Applications
Ethynylated-thiourea derivatives have been synthesized and utilized as sensing layers for the detection of carbon dioxide (CO2) gas. These compounds, when applied to interdigitated electrodes, exhibit significant increases in sensor response to CO2 at room temperature, demonstrating their potential in environmental monitoring (Daud et al., 2019).
Antimicrobial and Antifungal Activities
Thiourea derivatives have been investigated for their antimicrobial and antifungal properties. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, showing significant potency in comparison to standard treatments. This suggests their potential application in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Corrosion Inhibition
Newly synthesized thiophene Schiff base compounds have shown efficient corrosion inhibition properties on mild steel surfaces in acidic solutions. This indicates the potential of thiourea derivatives in protective coatings and corrosion prevention strategies in industrial applications (Daoud et al., 2014).
Future Directions
Thioureas and their derivatives continue to attract attention due to their extensive applications in diverse fields. They exhibit a wide variety of biological activities and find utilization in various industries. Future research may focus on exploring these properties further and developing new applications .
properties
IUPAC Name |
1-ethyl-3-(4-iodophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZCIHPLSZHJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351353 |
Source


|
| Record name | Thiourea, N-ethyl-N'-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53305-92-3 |
Source


|
| Record name | Thiourea, N-ethyl-N'-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)
![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)


![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)
![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)
![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)
![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)